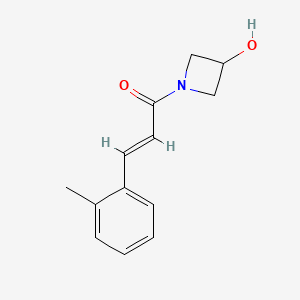

(2E)-1-(3-hydroxyazetidin-1-yl)-3-(2-methylphenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(3-hydroxyazetidin-1-yl)-3-(2-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-10-4-2-3-5-11(10)6-7-13(16)14-8-12(15)9-14/h2-7,12,15H,8-9H2,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFDNVGMIXOOAT-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=CC(=O)N2CC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C/C(=O)N2CC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-1-(3-hydroxyazetidin-1-yl)-3-(2-methylphenyl)prop-2-en-1-one is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

- IUPAC Name : this compound

- Molecular Formula : C13H15NO

- Molecular Weight : 217.26 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

1. Anticancer Activity

Several studies have explored the anticancer properties of this compound. It has been shown to inhibit the proliferation of cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

In a study involving human cancer cell lines, the compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents. The presence of the azetidine ring was crucial for enhancing its anticancer efficacy.

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary results suggest that it possesses moderate antibacterial and antifungal effects.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

3. Anti-inflammatory Effects

Research indicates that this compound may modulate inflammatory pathways. It appears to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

Mechanism of Action:

The compound is believed to interfere with NF-kB signaling pathways, reducing the expression of inflammatory mediators.

The biological activities of this compound can be attributed to several key mechanisms:

- Cell Cycle Arrest : The compound induces G0/G1 phase arrest in cancer cells, leading to decreased cell proliferation.

- Apoptosis Induction : It activates intrinsic apoptotic pathways, increasing the levels of pro-apoptotic proteins while decreasing anti-apoptotic factors.

- Modulation of Signaling Pathways : The compound affects various signaling pathways, including MAPK and PI3K/Akt pathways, which are crucial for cell survival and growth.

Comparison with Similar Compounds

Substituent-Driven Pharmacological Activity

Key Observations :

- Hydroxyazetidine vs. Aromatic Rings : The 3-hydroxyazetidine group likely improves aqueous solubility compared to fully aromatic substituents (e.g., benzotriazole in or pyrazine in ).

- Amino Groups: The 4-aminophenyl group in PAAPA facilitates strong hydrogen bonding with ACE2, a critical interaction for antiviral activity .

Physicochemical Properties

Insights :

Structural and Crystallographic Comparisons

- Crystal Packing : Chalcones with bulky substituents (e.g., anthracene in ) exhibit complex supramolecular architectures. The azetidine ring’s small size may reduce steric hindrance, enabling tighter crystal packing compared to benzofuran derivatives (e.g., ).

- Conformational Flexibility : The azetidine ring’s strain may restrict rotational freedom, stabilizing specific bioactive conformations.

Preparation Methods

Chalcone Formation via Claisen-Schmidt Condensation

-

- 2-Methylacetophenone (1 equiv)

- Benzaldehyde derivative (1 equiv)

- Potassium hydroxide (KOH) as base catalyst

- Ethanol or ethanol-water mixture as solvent

- Reaction temperature: room temperature to 60 °C

- Reaction time: 2–3 hours

Procedure :

The acetophenone and aldehyde are dissolved in ethanol. Aqueous KOH is added dropwise with stirring. The reaction mixture is stirred at room temperature or slightly elevated temperature until completion, monitored by thin-layer chromatography (TLC). Acidification with dilute HCl precipitates the chalcone product, which is filtered, washed, and recrystallized from ethanol.Yield :

Typically high yields (90–95%) are reported for similar chalcone syntheses.Characterization :

The chalcone is characterized by NMR (1H, 13C), IR spectroscopy, and mass spectrometry confirming the α,β-unsaturated ketone structure with E-configuration.

Introduction of 3-Hydroxyazetidin-1-yl Group

Approach 1: Nucleophilic Substitution on Chalcone Carbonyl

The chalcone carbonyl carbon can be reacted with 3-hydroxyazetidine under mild conditions to form the corresponding amine-substituted chalcone. This reaction may proceed via nucleophilic addition to the carbonyl or conjugate addition to the α,β-unsaturated system.Approach 2: Michael Addition Followed by Hydroxylation

Alternatively, azetidine derivatives can be added to the β-position of the chalcone via Michael addition, followed by selective hydroxylation at the azetidine ring's 3-position.-

- Solvent: polar aprotic solvents such as dimethylformamide (DMF) or ethanol

- Base or acid catalysis depending on the nucleophilicity of azetidine

- Temperature: ambient to reflux conditions

- Time: several hours to overnight

Purification :

The product is purified by recrystallization or chromatographic techniques.Yields and Optimization :

Optimization of reaction conditions (temperature, solvent, catalyst) is essential to maximize yield and selectivity for the hydroxyazetidinyl substitution.

Alternative Synthetic Routes

Multi-step Synthesis via Azetidine Building Blocks

Some patented methods describe the preparation of azetidine-containing chalcones by first synthesizing azetidine intermediates bearing hydroxy substituents, which are then coupled with chalcone precursors through amide or carbamate linkages.Use of Protected Azetidine Derivatives

Protection of azetidine hydroxy groups during coupling reactions can improve yields and prevent side reactions, followed by deprotection in the final step.

4 Data Summary Table of Preparation Methods

5 Research Findings and Observations

The chalcone backbone synthesis is well-established with reproducible high yields and straightforward purification.

Introduction of the 3-hydroxyazetidin-1-yl substituent requires careful control of reaction conditions to avoid side reactions such as polymerization or over-alkylation.

Use of protected azetidine intermediates enhances reaction efficiency and product purity, as reported in patent literature on related nuclear transport modulator compounds containing azetidine rings.

Spectroscopic analysis (NMR, IR, MS) confirms the successful incorporation of the azetidine ring and hydroxyl group, with characteristic signals corresponding to the azetidine protons and hydroxy functionality.

No direct commercial synthesis protocols are widely published, indicating that preparation methods are primarily found in specialized patent documents and research articles focusing on related chalcone and azetidine derivatives.

Q & A

Q. What are the validated synthetic routes for (2E)-1-(3-hydroxyazetidin-1-yl)-3-(2-methylphenyl)prop-2-en-1-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves a multi-step process, including:

- Step 1 : Formation of the azetidine ring via cyclization of appropriate precursors under reflux conditions.

- Step 2 : Introduction of the propenone moiety through a Claisen-Schmidt condensation reaction between 3-hydroxyazetidine and 2-methylbenzaldehyde derivatives.

- Optimization Strategies :

- Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

- Employ solvent-free conditions or green solvents (e.g., ethanol) to enhance sustainability and yield .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Key signals include the enone proton (δ 7.2–7.8 ppm, doublet), azetidine NH (δ 3.5–4.0 ppm), and aromatic protons (δ 6.8–7.5 ppm) .

- ¹³C NMR : Carbonyl (δ 190–200 ppm) and azetidine carbons (δ 50–70 ppm) confirm the backbone .

- IR : Strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (O-H stretch) .

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 285.3 (calculated) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution (MIC determination) against S. aureus and E. coli .

- Anticancer Potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., trypsin) using fluorogenic substrates .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the azetidine or phenyl rings) influence bioactivity?

- Methodological Answer :

- SAR Studies :

| Modification | Impact on Activity | Example Reference |

|---|---|---|

| 3-hydroxyazetidine → 3-methoxyazetidine | Reduced solubility but enhanced lipophilicity (improved BBB penetration) | |

| 2-methylphenyl → 4-fluorophenyl | Increased kinase inhibition (e.g., EGFR-TK) due to electronegativity | |

| Enone → α,β-dihydro derivative | Loss of bioactivity, suggesting the conjugated system is critical |

- Computational Tools : Molecular docking (AutoDock Vina) to predict binding affinity to targets like COX-2 or β-lactamases .

Q. How can contradictory data in biological assays (e.g., IC₅₀ variability across studies) be resolved?

- Methodological Answer :

- Controlled Variables :

- Standardize cell culture conditions (passage number, serum concentration).

- Validate compound stability in assay media (HPLC monitoring) .

- Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) to identify outliers .

- Mechanistic Follow-Up : Isothermal titration calorimetry (ITC) to measure binding constants directly, bypassing cell-based variability .

Q. What strategies mitigate toxicity while retaining efficacy in preclinical models?

- Methodological Answer :

- ADME Profiling :

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

- Plasma Protein Binding : Equilibrium dialysis to calculate free fraction .

- Pro-drug Design : Mask the hydroxyl group (e.g., acetyl ester) to reduce hepatotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.